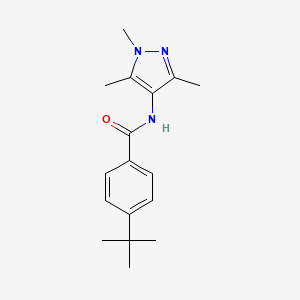
4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, also known as TAK-242, is a small molecule inhibitor that is commonly used in scientific research. It was first discovered by Takeda Pharmaceutical Company Limited in Japan and has since been widely studied for its potential therapeutic applications.
Mecanismo De Acción
4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide works by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in the immune response to bacterial infections. By blocking this pathway, this compound can help reduce inflammation and prevent the development of sepsis.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in response to bacterial endotoxin. It has also been shown to improve survival rates in animal models of sepsis and reduce the severity of symptoms in animal models of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide in lab experiments is its specificity for the TLR4 signaling pathway, which allows researchers to study the effects of inhibiting this pathway without affecting other immune responses. However, the use of this compound can also be limited by its potential toxicity and the need for careful dosing.
Direcciones Futuras
There are several potential future directions for research on 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, including:
1. Further studies on its potential therapeutic applications, particularly in the treatment of sepsis and inflammatory bowel disease.
2. Development of more potent and selective TLR4 inhibitors based on the structure of this compound.
3. Investigation of the mechanisms underlying the antitumor and antimicrobial effects of this compound.
4. Development of new drug delivery systems to improve the efficacy and safety of this compound in clinical settings.
In conclusion, this compound is a small molecule inhibitor that has shown promising results in scientific research for its potential therapeutic applications. Its specificity for the TLR4 signaling pathway makes it a valuable tool for studying the immune response to bacterial infections, and further research is needed to fully understand its mechanisms of action and potential clinical applications.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves several steps, including the reaction of 4-tert-butylbenzoyl chloride with 1,3,5-trimethyl-4-amino pyrazole in the presence of a base such as triethylamine. The resulting product is then purified using various chromatographic techniques to yield the final compound.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as sepsis, rheumatoid arthritis, and inflammatory bowel disease. It has also been shown to have antitumor and antimicrobial properties.
Propiedades
IUPAC Name |
4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-11-15(12(2)20(6)19-11)18-16(21)13-7-9-14(10-8-13)17(3,4)5/h7-10H,1-6H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORSEOHEBFOTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

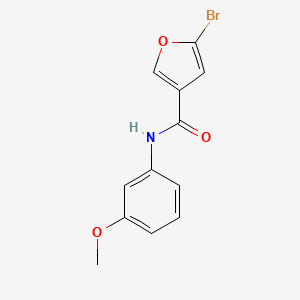
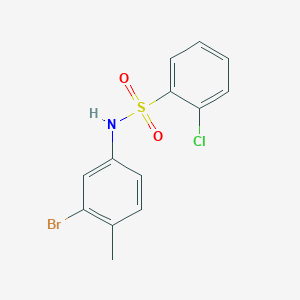
![N-[(1R)-1-(2-chlorophenyl)ethyl]-2-(2,4-dioxoquinazolin-1-yl)acetamide](/img/structure/B7471631.png)
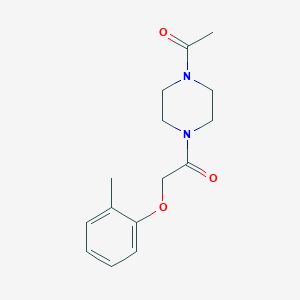
![N-(3,4-dimethoxyphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7471644.png)
![N-[(3,4-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7471645.png)

![4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7471658.png)
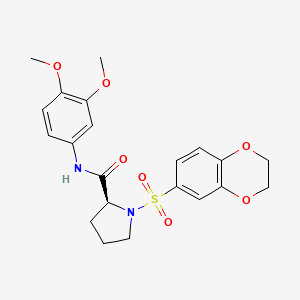
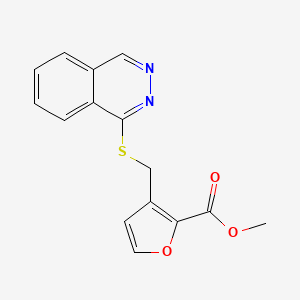
![5-(4-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471673.png)
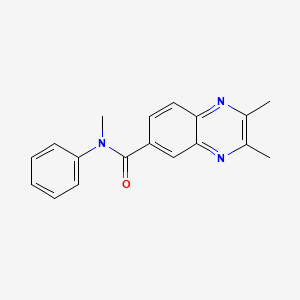
![N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-2-[(2-ethyl-1,3-thiazol-4-yl)methyl-methylamino]acetamide](/img/structure/B7471696.png)
![N-(1-methylpyrazol-3-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7471703.png)